Tributyl(cyclopent-2-EN-1-YL)stannane
Description
Properties
CAS No. |
58655-77-9 |
|---|---|
Molecular Formula |
C17H34Sn |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
tributyl(cyclopent-2-en-1-yl)stannane |
InChI |
InChI=1S/C5H7.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H,4-5H2;3*1,3-4H2,2H3; |
InChI Key |
YNNXRAVLQYPDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Industrial and Research Relevance
- Catalysis : Allylic stannanes like Tributyl(prop-1-en-2-yl)stannane are preferred in large-scale industrial processes due to their commercial availability and predictable reactivity .
- Stereoselective Synthesis : Cyclopentenyl and α-alkoxyallylic stannanes (e.g., the compound in ) are critical in academic research for accessing enantiomerically pure diols and polyols .
Q & A
Basic Questions
Q. How can researchers synthesize and structurally characterize Tributyl(cyclopent-2-en-1-yl)stannane?
- Methodology :
- Synthesis : The compound is typically prepared via transmetallation or Stille coupling reactions. For example, reacting cyclopent-2-en-1-yl lithium with tributyltin chloride under inert conditions (e.g., argon atmosphere) yields the target stannane .
- Characterization : Confirm structure using and NMR to identify cyclopentenyl protons (δ ~5.5–6.0 ppm for vinyl protons) and tributyltin groups (δ ~0.8–1.6 ppm for Sn-CH signals). High-resolution mass spectrometry (HRMS) can validate molecular weight .
Q. What safety protocols are critical for handling organotin compounds like this compound?
- Guidelines :
- Use fume hoods, nitrile gloves, and lab coats to prevent dermal exposure.
- Store in airtight containers under inert gas (argon/nitrogen) to avoid hydrolysis or oxidation .
- Dispose of waste via certified hazardous waste protocols due to organotin toxicity .
Q. What analytical methods ensure purity and quality control of organotin reagents?
- Procedure :
- Liquid Chromatography (LC) : Use a C18 column with mobile phases like acetonitrile/water (70:30 v/v) and UV detection at 254 nm. System suitability tests (e.g., resolution ≥2.0 between stannane and impurities) are critical .
- Data Table :
Advanced Research Questions
Q. How does this compound participate in stereoselective cross-coupling reactions?
- Mechanistic Insight :
- In Stille couplings, the stannane transfers the cyclopentenyl group to palladium catalysts (e.g., Pd(PPh)), forming transient Pd(II) intermediates. The reaction’s stereochemical outcome depends on ligand choice and solvent polarity. For example, DMF enhances transmetallation efficiency compared to THF .
- Case Study : A 2023 study demonstrated >90% yield in synthesizing cyclopentenyl-functionalized fluorophores using Pd-catalyzed couplings with this stannane .
Q. How can diastereoselectivity be controlled in reactions involving chiral organotin reagents?
- Strategy :
- Use chiral ligands (e.g., BINAP) or enantiopure substrates to direct stereochemistry. For example, (S)-configured stannanes paired with aldehydes yield syn-1,2-diols via chelation control .
- Optimization : Adjust reaction temperature (−78°C to 25°C) and solvent (e.g., dichloromethane vs. toluene) to modulate selectivity .
Q. How do researchers identify and quantify trace impurities in organotin compounds?
- Analytical Workflow :
- LC-MS/MS : Detect impurities (e.g., tributyltin oxide) at ppm levels using gradient elution (10%–90% acetonitrile over 20 minutes) and tandem mass spectrometry .
- Validation : Establish limits of detection (LOD < 0.1%) and quantification (LOQ < 0.3%) per ICH guidelines .
Q. What factors influence the stability of this compound under reaction conditions?
- Key Variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
